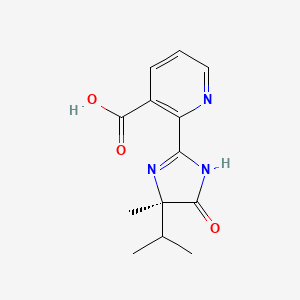
(R)-Imazapyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has R configuration. It is a conjugate acid of a this compound(1-). It is an enantiomer of a (S)-imazapyr.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
1.1 Agricultural Use
(R)-Imazapyr is widely utilized in agriculture due to its effectiveness against a broad spectrum of weeds. It is particularly beneficial for crops that are genetically modified to be resistant to imidazolinone herbicides, such as soybeans and certain varieties of corn. The compound acts by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants.
- Case Study: Soybean Cultivation
A study demonstrated that seed dressing with this compound significantly increased soybean yields while effectively suppressing Striga asiatica, a parasitic weed detrimental to crop production in Malawi . The application was shown to enhance the overall health of the soybean plants and improve their resistance against pest infestations.
1.2 Non-Agricultural Use
In addition to agricultural applications, this compound is employed in non-crop areas for vegetation management, particularly in industrial sites and along roadsides. Its non-selective nature allows it to control unwanted vegetation effectively, thus preventing the spread of invasive species.
- Environmental Restoration
The compound has been used in ecological restoration projects to manage invasive plant species that threaten native ecosystems. Studies indicate that this compound can help restore balance in disturbed environments by selectively eliminating invasive flora without harming established native plants .
Metabolic Studies
This compound has been extensively studied for its metabolic pathways in various organisms, contributing valuable insights into its behavior in biological systems.
2.1 Animal Metabolism
Research conducted on rats indicated that this compound is rapidly absorbed and extensively metabolized, with a significant portion excreted through urine and feces . This rapid excretion profile suggests limited accumulation within animal tissues, making it a safer option for use near livestock.
- Study Findings:
2.2 Plant Metabolism
In transgenic soybean varieties engineered for herbicide resistance, studies involving this compound revealed its metabolic stability and efficacy. These studies are critical for understanding how genetically modified crops can effectively utilize herbicides without adverse effects on crop health or yield .
Synergistic Effects with Other Herbicides
Research has shown that combining this compound with other herbicides can enhance weed control effectiveness beyond what each component could achieve alone.
- Synergistic Herbicidal Compositions
A patent describes a synergistic composition involving this compound and (R)-imazethapyr, demonstrating up to three times greater weed control efficiency compared to individual applications . This combination is particularly useful in managing resistant weed populations and improving overall agricultural productivity.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agricultural Use | Effective against broadleaf weeds in crops like soybeans | Increased yields; suppression of Striga asiatica |
| Non-Agricultural Use | Vegetation management in industrial and roadside areas | Effective control of invasive species |
| Animal Metabolism | Rapid absorption and excretion; minimal tissue accumulation | Safe for use near livestock |
| Plant Metabolism | Stability in transgenic crops; minimal adverse effects | Supports genetically modified crop health |
| Synergistic Compositions | Enhanced efficacy when combined with other herbicides | Up to three times greater control |
Eigenschaften
CAS-Nummer |
221321-45-5 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m1/s1 |
InChI-Schlüssel |
CLQMBPJKHLGMQK-CYBMUJFWSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















